5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine
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Description
“5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine” is a complex organic compound. The compound contains a morpholine ring, which is a common feature in many pharmaceuticals . The morpholine ring in this compound is substituted with two methyl groups at the 2 and 6 positions .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is substituted with two methyl groups at the 2 and 6 positions .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Donor-substituted 1,3,5-triazines, including structures similar to 5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine, have been explored as host materials for blue phosphorescent OLEDs. These materials demonstrate high glass-transition temperatures and triplet energies, making them suitable for efficient blue phosphor OLEDs (Rothmann et al., 2010).
Corrosion Inhibition
Triazine derivatives exhibit excellent corrosion inhibition performance on mild steel in acidic environments. Their efficiency increases with concentration and showcases strong adsorption to the metal surface, suggesting their potential as effective corrosion inhibitors (Singh et al., 2018).
Antimicrobial Activities
Synthesized 1,2,4-triazole derivatives, related to the triazine structure, have shown significant antimicrobial activities against various test microorganisms. These findings highlight the potential of triazine-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
DNA Interactions
Cobalt(III) complexes containing 1,2,4-triazine derivatives have been studied for their ability to bind with calf thymus DNA. The results suggest that the size and shape of the ligand significantly influence the binding affinity, indicating potential applications in DNA interaction studies (Wang et al., 2004).
Organic Electronics
Triazine compounds have been developed as electron transport materials in OLEDs, showing potential for significantly lower driving voltages and improved efficiency. This highlights the role of triazine derivatives in enhancing the performance of electronic devices (Klenkler et al., 2008).
Biotechnological Applications
Novel triazine derivatives have been synthesized for use in biotechnologies, demonstrating antimicrobial and antifungal activities. These compounds offer a promising avenue for the development of new drugs with potential applications in treating various infections (Tyrkov et al., 2022).
Properties
IUPAC Name |
4-(3,6-diphenyl-1,2,4-triazin-5-yl)-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-15-13-25(14-16(2)26-15)21-19(17-9-5-3-6-10-17)23-24-20(22-21)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVGSJSSLVILPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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